3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSAQNUINGBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling Followed by Acetylation
A widely reported method involves a two-step sequence starting with Ullmann coupling to form the chlorophenoxy-phenyl backbone, followed by nitrile-ketone functionalization.
Step 1: Synthesis of 2-(4-Chlorophenoxy)benzonitrile
Reagents :
-
4-Chlorophenol (1.0 equiv)
-
2-Bromobenzonitrile (1.1 equiv)
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Potassium carbonate (2.0 equiv)
-
Copper(I) iodide (10 mol%)
Procedure :
4-Chlorophenol and 2-bromobenzonitrile are refluxed in dimethylformamide (DMF) at 120°C for 24 hours under nitrogen. Potassium carbonate acts as a base, while CuI catalyzes the aryl ether bond formation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 2-(4-chlorophenoxy)benzonitrile as a white solid (78–85% yield).
Characterization :
Step 2: Formation of β-Ketonitrile via Acetic Anhydride Treatment
Reagents :
-
2-(4-Chlorophenoxy)benzonitrile (1.0 equiv)
-
Acetic anhydride (3.0 equiv)
-
Sulfuric acid (catalytic)
Procedure :
The nitrile intermediate is heated with acetic anhydride at 80°C for 6 hours. Sulfuric acid catalyzes the nucleophilic addition of the nitrile to the acetyl group, forming the β-ketonitrile. The product is isolated by quenching with ice water, followed by extraction with dichloromethane and recrystallization from ethanol (yield: 70–75%).
Optimization Notes :
Oxalyl Chloride-Mediated Acetylation
An alternative route employs oxalyl chloride to generate an acetyl chloride intermediate, which reacts with a nitrile precursor.
Synthesis of 2-(4-Chlorophenoxy)phenyl Acetyl Chloride
Reagents :
-
2-(4-Chlorophenoxy)phenylacetic acid (1.0 equiv)
-
Oxalyl chloride (2.5 equiv)
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Tetrahydrofuran (THF) solvent
Procedure :
The carboxylic acid is treated with oxalyl chloride in THF at 0°C for 2 hours. The reaction is exothermic, requiring controlled addition to prevent side reactions. The solvent is evaporated under reduced pressure, yielding the acetyl chloride as a pale-yellow oil (92–95% purity).
Condensation with Cyanide Source
Reagents :
-
2-(4-Chlorophenoxy)phenyl acetyl chloride (1.0 equiv)
-
Potassium cyanide (1.2 equiv)
-
Triethylamine (2.0 equiv)
Procedure :
The acetyl chloride is added dropwise to a solution of KCN and Et₃N in acetonitrile at −10°C. After stirring for 12 hours, the mixture is filtered, and the filtrate is concentrated. Column chromatography (hexane/acetone, 3:1) affords the target compound in 65–70% yield.
Key Advantages :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Ullmann + Acetylation | 70–75% | 30 hours | Scalable, minimal purification steps | Requires toxic Cu catalyst |
| Oxalyl Chloride Route | 65–70% | 14 hours | Mild conditions, high purity | Sensitive to moisture |
Advanced Modifications and Catalytic Innovations
Palladium-Catalyzed Cross-Coupling
Recent patents describe Pd-mediated coupling between 4-chlorophenylboronic acid and 3-oxopropanenitrile precursors. Using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, this method achieves 80–85% yield but requires stringent oxygen-free conditions.
Chemical Reactions Analysis
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups can undergo various chemical reactions, making it a valuable intermediate in the development of new compounds.
- Antimicrobial Properties : Research indicates that derivatives of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness compared to standard antibiotics, showcasing minimum inhibitory concentration (MIC) values that suggest strong antibacterial properties .
- Anticancer Potential : Preliminary studies have suggested that this compound may induce apoptosis in cancer cells. Mechanistic studies have shown that it can affect the expression of key apoptotic genes such as Bax and p53, indicating potential use in cancer therapeutics .
Medicine
- Pharmaceutical Development : The compound is being explored as a lead candidate in drug development, particularly in creating treatments for hormone-dependent cancers. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties are influenced by substituents on the phenyl ring and the oxopropanenitrile backbone. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Lipophilicity: Addition of electron-withdrawing groups (e.g., trifluoromethyl in ) increases logP values, enhancing membrane permeability. The 4-chlorophenoxy group in the target compound balances hydrophobicity and polarity.
- Melting Points: Simple analogues like 2-(4-chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0) have a melting point of 157°C , while bulkier derivatives (e.g., phenothiazine-cyanochalcones) exhibit higher melting points due to rigid structures .
Biological Activity
The compound 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile , also known by its CAS number 136562-69-1 , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a nitrile functional group attached to a propanone, with a chlorophenoxy group contributing to its unique properties. The structural formula can be represented as follows:
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, particularly gram-positive bacteria. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
The biological activity of this compound is believed to involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby reducing tumor growth and inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study published in Nature reported that this compound exhibited potent cytotoxicity against HCT116 colon cancer cells, with an IC50 value of approximately 5 µM. The study highlighted its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased cytochrome c release and caspase activation .
- Antimicrobial Efficacy : Research published in PMC indicated that the compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a therapeutic agent for resistant bacterial infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
